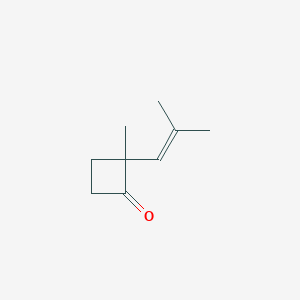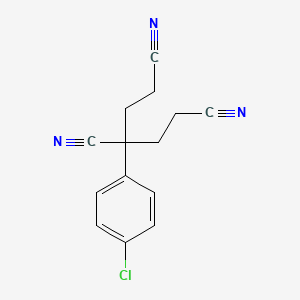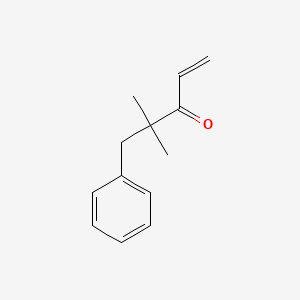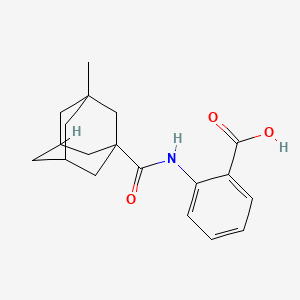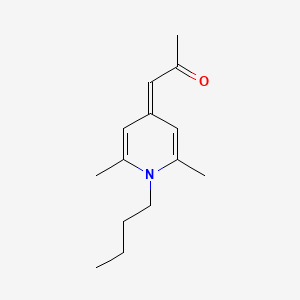
1,3,2-Dioxaphosphorinane, 2-mercapto-4,4,6-trimethyl-, 2-sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Dioxaphosphorinane, 2-mercapto-4,4,6-trimethyl-, 2-sulfide is a chemical compound that contains a phosphorus atom within a six-membered ring structure This compound is notable for its unique combination of sulfur and phosphorus atoms, which contribute to its distinctive chemical properties and reactivity
Métodos De Preparación
The synthesis of 1,3,2-Dioxaphosphorinane, 2-mercapto-4,4,6-trimethyl-, 2-sulfide typically involves the reaction of a phosphorus-containing precursor with a sulfur-containing reagent. One common method involves the reaction of 2-mercapto-5,5-dimethyl-1,3,2-dioxaphosphorinane with a suitable sulfur donor under controlled conditions . The reaction conditions, such as temperature and solvent, are carefully optimized to achieve high yields and purity of the desired product.
Análisis De Reacciones Químicas
1,3,2-Dioxaphosphorinane, 2-mercapto-4,4,6-trimethyl-, 2-sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or other reduced sulfur species.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies . In medicine, it is being investigated for its potential use in drug development, particularly for targeting diseases that involve sulfur metabolism . In industry, it is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3,2-Dioxaphosphorinane, 2-mercapto-4,4,6-trimethyl-, 2-sulfide involves its interaction with various molecular targets and pathways. The sulfur and phosphorus atoms in the compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function . This reactivity is exploited in various applications, such as the development of enzyme inhibitors and other bioactive molecules.
Comparación Con Compuestos Similares
1,3,2-Dioxaphosphorinane, 2-mercapto-4,4,6-trimethyl-, 2-sulfide can be compared with other similar compounds, such as 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenoxy-, 2-oxide . While both compounds contain a phosphorus atom within a six-membered ring, their reactivity and applications differ due to the presence of different substituents. The unique combination of sulfur and phosphorus in this compound makes it particularly valuable for applications that require specific sulfur-phosphorus interactions.
Propiedades
Número CAS |
49542-46-3 |
|---|---|
Fórmula molecular |
C6H13O2PS2 |
Peso molecular |
212.3 g/mol |
Nombre IUPAC |
4,4,6-trimethyl-2-sulfanyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinane |
InChI |
InChI=1S/C6H13O2PS2/c1-5-4-6(2,3)8-9(10,11)7-5/h5H,4H2,1-3H3,(H,10,11) |
Clave InChI |
YKTGNEULNUZRCB-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(OP(=S)(O1)S)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{8-[2-(2-Methoxyethoxy)ethoxy]octyl}-2-octylcyclopropane](/img/structure/B14650116.png)
![4-Octylphenyl 2-chloro-4-[(4-dodecylbenzoyl)oxy]benzoate](/img/structure/B14650121.png)
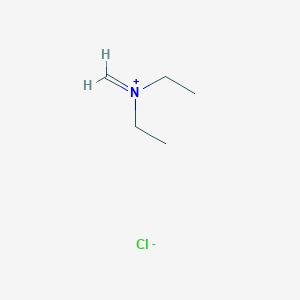


![6-[5-(2-Aminophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14650143.png)

